Icosyloxirane

Description

Significance of Epoxide Functionalities in Chemical Transformations

The utility of the epoxide group in chemical synthesis is profound and multifaceted. The high degree of ring strain in the three-membered ether ring makes epoxides significantly more reactive than their acyclic counterparts. This reactivity is the cornerstone of their synthetic value, as they readily undergo nucleophilic ring-opening reactions under both acidic and basic conditions. This allows for the stereospecific and regioselective formation of a variety of important functional groups, including diols, amino alcohols, and ether alcohols.

Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. Conversely, under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, leading to nucleophilic attack at the more substituted carbon. This predictable and controllable reactivity makes epoxides invaluable intermediates in the synthesis of complex natural products, pharmaceuticals, and agrochemicals.

Furthermore, the epoxidation of alkenes, a common method for synthesizing epoxides, is often highly stereospecific. This allows for the transfer of stereochemical information from an alkene to the epoxide and, subsequently, to the products of its ring-opening reactions. This stereocontrol is a critical aspect of modern asymmetric synthesis.

Strategic Importance of Long-Chain Epoxides in Contemporary Chemical Research

While the chemistry of simple epoxides has been extensively studied, long-chain epoxides have emerged as a class of compounds with significant strategic importance in contemporary chemical research, particularly in the fields of polymer chemistry and materials science. These molecules combine the high reactivity of the epoxide ring with the physical properties imparted by a long alkyl chain, such as hydrophobicity and the ability to self-assemble.

Long-chain epoxides are key monomers in the synthesis of functional polymers. Their ring-opening polymerization, which can be initiated by anionic, cationic, or coordination catalysts, leads to the formation of polyethers with long alkyl side chains. d-nb.info These polymers can exhibit a range of interesting properties, including crystallinity, thermal responsiveness, and amphiphilicity, depending on the polymer architecture.

Moreover, the incorporation of long-chain epoxides into copolymers allows for the precise tuning of the material's properties. For example, the copolymerization of a hydrophilic epoxide, such as ethylene (B1197577) oxide, with a hydrophobic long-chain epoxide can produce amphiphilic block copolymers. These copolymers can self-assemble in solution to form micelles, vesicles, and other nanostructures, which have applications in drug delivery, surfactant technology, and nanotechnology. The hydrophobic nature of the long alkyl chains also makes these epoxides and their derived polymers useful as components in coatings, adhesives, and lubricants.

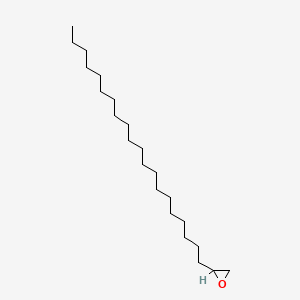

Position of Icosyloxirane within the Class of Alkyloxiranes

This compound, systematically named 1,2-epoxyeicosane (B20395) or 2-octadecyloxirane, is a long-chain terminal epoxide. It consists of a twenty-carbon (icosyl) alkyl chain attached to an oxirane ring at one of its ends. As a member of the alkyloxirane class, its chemical behavior is characterized by the interplay between the reactive epoxide functionality and the long, nonpolar alkyl tail.

The presence of the long C20 alkyl chain imparts significant van der Waals interactions, leading to a waxy solid nature at room temperature and a high degree of hydrophobicity. This property is of particular interest in applications where surface activity and water repellency are desired.

From a reactivity standpoint, this compound is a typical terminal epoxide. The two carbons of the oxirane ring are sterically and electronically differentiated. The terminal carbon (C1) is less sterically hindered, making it the primary site of attack for nucleophiles under basic or neutral conditions. The internal carbon (C2) is more substituted and would be the preferred site of attack under acidic conditions, although rearrangements can be a competing process. This predictable regioselectivity is a key feature in its utility as a synthetic intermediate.

In the broader context of alkyloxiranes, the twenty-carbon chain of this compound places it firmly in the category of "long-chain" epoxides, distinguishing it from its lower molecular weight homologues. This extended alkyl chain is crucial for its applications in modifying the properties of polymers and in the formulation of surfactants and other amphiphilic molecules.

Below is a data table providing some of the known properties of this compound and a related long-chain epoxide for comparison.

| Property | This compound (1,2-Epoxyeicosane) | 1,2-Epoxydodecane (for comparison) |

|---|---|---|

| CAS Number | 19780-16-6 | 3234-28-4 |

| Molecular Formula | C20H40O | C12H24O |

| Molecular Weight | 296.53 g/mol | 184.32 g/mol |

| Appearance | White to almost white powder or lump | Colorless liquid |

| Boiling Point | Not readily available | 246 °C |

| Melting Point | Not readily available | -10 °C |

| Purity | >80.0% (GC) | Varies by supplier |

Properties

IUPAC Name |

2-icosyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23-22/h22H,2-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJCCLDIFSDFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973338 | |

| Record name | 2-Icosyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57744-11-3 | |

| Record name | 2-Eicosyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57744-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057744113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Icosyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Icosyloxirane and Analogous Long Chain Epoxides

Classical Epoxidation Strategies for Olefins

Traditional methods for the epoxidation of olefins, including long-chain terminal alkenes, primarily involve the use of stoichiometric oxidizing agents. Among these, peroxyacid-mediated epoxidation and the chlorohydrin route are the most established.

Peroxyacid-Mediated Epoxidation of Terminal Alkenes

The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a widely employed method for the synthesis of epoxides. wikipedia.org This reaction is valued for its operational simplicity and generally high yields. wikipedia.org Commonly used peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in common organic solvents, and peracetic acid. wikipedia.orgmasterorganicchemistry.com

The epoxidation of a long-chain terminal alkene like 1-dodecene (B91753) with lipase-generated peracetic acid has been shown to proceed with high conversion and selectivity. For instance, chemoenzymatic epoxidation can achieve a 94% yield of 1,2-epoxydodecane.

The general reaction for the epoxidation of 1-eicosene (B165122) to icosyloxirane using a peroxy acid can be represented as follows:

The reaction is typically carried out in inert solvents such as dichloromethane (B109758) or chloroform (B151607) at temperatures ranging from -10 to 60 °C, often yielding epoxides in the range of 60-80%. wikipedia.org

Stereochemical Considerations in Epoxidation Reactions

A key feature of the Prilezhaev reaction is its stereospecificity. The epoxidation occurs via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the same face of the double bond. wikipedia.org This results in a syn-addition, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For a terminal alkene like 1-eicosene, which is prochiral, the attack of the peroxy acid can occur from either face of the double bond with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers of this compound.

The concerted nature of the mechanism ensures that there is no formation of open carbocation intermediates, thus preventing any potential rearrangements of the carbon skeleton. google.com

Chlorohydrin Route and its Modern Adaptations for Long-Chain Substrates

An older, yet still relevant, method for epoxide synthesis is the chlorohydrin route. This two-step process involves the initial reaction of the alkene with a halogen (typically chlorine) in the presence of water to form a halohydrin intermediate. leah4sci.com In the second step, the halohydrin is treated with a base, such as sodium hydroxide (B78521), to effect an intramolecular Williamson ether synthesis, yielding the epoxide and a salt byproduct.

For long-chain alkenes, the poor aqueous solubility of the substrate can pose a challenge. Modern adaptations of this route often employ phase-transfer catalysis (PTC) to overcome this issue. rsc.orgjetir.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the long-chain chlorohydrin, thereby accelerating the dehydrochlorination reaction. rsc.orgjetir.org The use of PTC can significantly reduce reaction times, from hours to minutes, and allow for the use of near-stoichiometric amounts of base. rsc.org

The general scheme for the synthesis of this compound via the chlorohydrin route is as follows:

Catalytic Epoxidation Systems for Enhanced Selectivity and Efficiency

To address the stoichiometric waste and sometimes hazardous nature of classical epoxidation reagents, significant research has been directed towards the development of catalytic systems. These systems utilize a catalytic amount of a transition metal or other species to activate a more environmentally benign terminal oxidant, such as hydrogen peroxide or molecular oxygen.

Homogeneous Catalysis for Epoxide Synthesis

Homogeneous catalysts for the epoxidation of long-chain alkenes are typically based on transition metal complexes, with manganese and iron being prominent examples. These catalysts offer high activity and selectivity under mild reaction conditions.

Manganese complexes, particularly those with salen-type or triazacyclononane-derived ligands, have been shown to be effective catalysts for the epoxidation of a wide range of alkenes, including terminal ones. nih.govnih.gov For instance, a manganese catalyst with a tetradentate ligand derived from triazacyclononane can catalyze the epoxidation of alkenes with peracetic acid at low catalyst loadings (0.1–0.15 mol %), achieving high conversions and selectivities. nih.gov

Iron-based catalysts have also emerged as a cost-effective and environmentally friendly alternative. A μ-oxo-iron(III) dimer has been reported as an efficient catalyst for the epoxidation of various alkenes, including terminal ones, using peracetic acid as the oxidant. nih.gov This system allows for low catalyst loadings and rapid reaction times. nih.gov

Below is a table summarizing the performance of selected homogeneous catalysts in the epoxidation of long-chain terminal alkenes.

| Catalyst | Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|---|

| [Mn(CF₃SO₃)₂(H,MePyTACN)] | 1-Octene (B94956) | Peracetic Acid | 0.1-0.15 | >98 | >99 |

| ((phen)₂(H₂O)FeIII)₂(μ-O)₄ | 1-Octene | Peracetic Acid | 0.5 | >99 | >95 |

| Mn(OAc)₂ / 2-picolinic acid | 1-Octene | Peracetic Acid | 0.05 (Mn) / 1 (ligand) | ~80 | ~75 |

Heterogeneous Catalysis in Long-Chain Alkene Epoxidation

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, making them highly desirable for industrial applications. For the epoxidation of long-chain alkenes, several classes of heterogeneous catalysts have been investigated.

Titanium silicalite-1 (TS-1) is a well-known zeolite-based catalyst that has demonstrated excellent performance in the epoxidation of various alkenes using hydrogen peroxide as a green oxidant. nih.govfrontiersin.org The shape-selective nature of the zeolite pores can influence the reactivity and selectivity of the epoxidation of different alkene substrates. nih.gov Hollow core-shell structured TS-1 has shown improved activity due to the formation of highly active titanium species. rsc.orgnih.gov

Molybdenum-based catalysts, both in homogeneous and heterogeneous forms, are effective for alkene epoxidation. mdpi.comrsc.org Heterogeneous molybdenum catalysts can be prepared by supporting molybdenum complexes on various materials, such as silica (B1680970) or polymers. mdpi.com These catalysts have been successfully employed in the epoxidation of long-chain olefins like methyl oleate. rsc.org

Supported silver catalysts are industrially important for the epoxidation of ethylene (B1197577) to ethylene oxide. colab.wsuu.nl While their application to longer-chain alkenes is less common, research into supported silver nanoparticles for various catalytic transformations is ongoing. researchgate.net

The following table presents data on the performance of various heterogeneous catalysts in the epoxidation of long-chain alkenes.

| Catalyst | Alkene Substrate | Oxidant | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|---|

| TS-1_0.10B | 1-Hexene (B165129) | H₂O₂ | 40 | 75.4 | 99 |

| Hollow core-shell TS-1@S-1 | 1-Hexene | H₂O₂ | 60 | ~45 | >99 |

| Mo,Nb oxide | Methyl oleate | tert-Butyl hydroperoxide | 70 | 95 | 92 |

| Mo,W oxide | Methyl oleate | tert-Butyl hydroperoxide | 70 | 90 | 93 |

Metal-Oxide Catalysts (e.g., Titanium Silicalite, CaSnO3-Based Systems)

Metal-oxide catalysts are pivotal in the epoxidation of long-chain linear α-olefins, offering a pathway to valuable industrial epoxides. mdpi.com Among these, Titanium Silicalite-1 (TS-1) and perovskite-type oxides like calcium stannate (CaSnO3) have demonstrated significant potential.

Titanium Silicalite (TS-1): This catalyst is effective for the epoxidation of various alkenes, including less-reactive long-chain terminal alkenes, using hydrogen peroxide (H2O2) as an oxidant. researchgate.net The use of a mixed-solvent system, such as methanol (B129727) and acetonitrile, can preserve the active titanium sites within the TS-1 crystal structure, leading to high yields and selectivity. researchgate.net Continuous-flow reactions using a fixed-bed TS-1 catalyst column have shown promise for the continuous synthesis of long-chain epoxides. researchgate.net

CaSnO3-Based Systems: Hydrothermally synthesized CaSnO3-based catalysts have been investigated for the epoxidation of long-chain linear α-olefins. mdpi.com The catalytic efficiency of these systems is influenced by the Ca/Sn ratio, which affects the catalyst's morphology, particle size, specific surface area, and surface alkalinity. mdpi.com An increased Ca/Sn ratio has been shown to enhance the catalytic performance in 1-octene epoxidation, a model for long-chain alkene epoxidation. mdpi.com

Optimization of Reaction Parameters in Catalytic Processes

The efficiency of catalytic epoxidation is highly dependent on the optimization of various reaction parameters. For CaSnO3-based systems, extensive screening using a model substrate like 1-octene has identified optimal conditions. These include the molar ratio of the alkene to the co-oxidant (e.g., benzonitrile), the amount of catalyst, the solvent (e.g., methanol), the concentration of the oxidizing agent (e.g., 30% H2O2), and the reaction temperature. mdpi.com For instance, optimal conditions for 1-octene epoxidation were found to be a specific molar ratio of substrate to benzonitrile, a set catalyst amount, in methanol at 60°C. mdpi.com The reaction time is another critical parameter, with longer times generally required for longer-chain α-olefins to achieve high conversion rates. mdpi.com For example, while 1-hexene and 1-heptene (B165124) can reach high conversion rates in 18 hours, 1-dodecene requires more than 24 hours to achieve comparable results. mdpi.com

| Parameter | Value |

|---|---|

| 1-Octene | 3.9 mmol |

| Benzonitrile | 10.5 mmol |

| Catalyst (CS-3) | 0.2 g |

| Methanol | 10 mL |

| 30% H2O2 | 2.4 mL |

| Reaction Temperature | 60 °C |

Catalyst Design for Improved Stability and Recyclability

A key aspect of sustainable catalysis is the stability and recyclability of the catalyst. CaSnO3-based catalysts have demonstrated good stability and can be reused for multiple reaction cycles without a significant loss of activity. mdpi.com This stability is crucial for industrial applications to minimize costs and environmental impact. The design of these catalysts, such as modulating the Ca/Sn ratio, can influence their physical and chemical properties, thereby affecting their stability. mdpi.com Similarly, for TS-1 catalysts, regeneration can be achieved through thermal treatment in the presence of air, steam, or inert gases, or through solvent extraction, allowing for their reuse. mdpi.com

Mechanistic Insights into Catalytic Epoxidation Pathways

The epoxidation of alkenes catalyzed by solid bases, such as CaSnO3, in the presence of a nitrile and hydrogen peroxide is often referred to as Payne's epoxidation. The proposed mechanism involves the heterolysis of H2O2 on the alkaline surface of the catalyst to generate a hydroperoxide anion (HOO-). mdpi.com This anion then nucleophilically attacks the carbon atom of the nitrile (e.g., benzonitrile) to form a peroxyimidic acid intermediate. This intermediate is the active species that transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide and a corresponding amide (e.g., benzamide). mdpi.com

In the case of manganese porphyrin catalysts, the reaction with an oxidant like iodosylbenzene leads to the formation of a manganese(V)oxo complex. This complex is the catalytically active species that transfers the oxygen atom to the alkene. The formation of the initial adduct between the manganese(III) porphyrin and the oxidant can occur either inside or outside the catalyst's cavity, which influences the subsequent reaction with the alkene substrate. nih.govresearchgate.net

Biocatalytic Approaches to Long-Chain Epoxide Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of long-chain epoxides. Enzymes, particularly fungal peroxygenases, have emerged as powerful tools for this transformation.

Enzymatic Epoxidation via Fungal Peroxygenases (UPOs)

Unspecific peroxygenases (UPOs) are robust extracellular enzymes that can catalyze the epoxidation of a wide range of substrates, including long-chain terminal alkenes. researchgate.netnih.gov These enzymes are attractive biocatalysts because they only require hydrogen peroxide as a co-substrate, which is an environmentally benign oxidant. nih.govmdpi.com Several UPOs from different fungal sources, such as Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes. nih.gov

Substrate Scope and Selectivity in Biocatalytic Epoxidation of Alkenes (C12:1 to C20:1)

The substrate scope of UPOs for the epoxidation of long-chain terminal alkenes is quite broad, ranging from 1-dodecene (C12:1) to 1-eicosene (C20:1). nih.govmdpi.com Studies have demonstrated that various UPOs can convert these long-chain alkenes into their corresponding epoxides. researchgate.net However, the efficiency and selectivity of the reaction can vary significantly between different UPOs. For instance, recombinant C. cinerea UPO (rCciUPO) has been observed to exhibit the highest substrate turnover, while M. rotula UPO (MroUPO) is highly selective towards terminal epoxidation, with the 1,2-epoxyalkane representing over 95% of the reaction products. nih.govmdpi.com In addition to the terminal epoxide, other byproducts such as alkenols and other hydroxylated derivatives may also be formed. nih.gov The enzymatic epoxidation can be limited by the inactivation of the enzyme, possibly due to the alkylation of the heme group by the epoxide product. mdpi.com

| UPO Source | Substrate | Total Conversion (%) | 1,2-Epoxide (%) | Other Products (%) |

|---|---|---|---|---|

| rCciUPO | 1-Dodecene (C12:1) | 85 | 70 | 15 |

| 1-Eicosene (C20:1) | 60 | 50 | 10 | |

| MroUPO | 1-Dodecene (C12:1) | 75 | >95 | <5 |

| 1-Eicosene (C20:1) | 55 | >95 | <5 |

Advancements in Biocatalyst Engineering for this compound Production

The production of this compound and related long-chain epoxides using biocatalysts represents a green chemistry approach, offering high selectivity under mild reaction conditions. Enzymes, particularly monooxygenases, are highly effective for the epoxidation of alkenes. The primary challenge in applying these enzymes to long-chain substrates like 1-eicosene lies in their often-limited activity and specificity for such large, hydrophobic molecules. Consequently, significant advancements have been achieved through biocatalyst engineering to overcome these limitations.

Protein engineering of enzymes such as cytochrome P450 monooxygenases has been a focal point of research. A notable example is the bacterial cytochrome P450 BM3 from Bacillus megaterium, which has been extensively studied and engineered for the epoxidation of various substrates. Through techniques like directed evolution and site-directed mutagenesis, variants of P450 BM3 have been developed with enhanced catalytic efficiency and altered substrate specificity, enabling them to accommodate long-chain alkenes like 1-eicosene. Engineering efforts often target the enzyme's active site, modifying amino acid residues to improve substrate binding and oxygen transfer.

Another class of enzymes, lipases, can be utilized in chemoenzymatic processes for epoxidation. In this two-step "in situ" method, a lipase (B570770) catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidizing agent to epoxidize the alkene. This approach avoids the need to handle potentially unstable pre-formed peroxy acids.

The table below summarizes key findings in the engineered biocatalytic production of long-chain epoxides.

Table 1: Engineered Biocatalysts for Long-Chain Alkene Epoxidation

| Biocatalyst System | Target Substrate | Engineering Strategy | Key Findings & Outcomes |

|---|---|---|---|

| Engineered P450 BM3 | C12-C20 Alkenes | Site-directed mutagenesis of the active site | Increased catalytic activity for long-chain alkenes; improved regioselectivity for terminal epoxidation. |

| Recombinant E. coli expressing P450 | 1-Dodecene | Directed evolution | Enhanced whole-cell activity and stability, enabling higher product titers. |

Alternative Synthetic Routes to Long-Chain Alkyl Oxiranes and Glycidyl (B131873) Ethers

Beyond biocatalysis, several robust chemical methods exist for the synthesis of this compound and analogous structures like long-chain glycidyl ethers. These routes often involve the strategic functionalization of precursors followed by ring-closing reactions or the direct build-up of the oxirane-containing molecule.

A classic and highly effective strategy for forming epoxides involves the intramolecular cyclization of a functionalized precursor, typically a halohydrin. This two-step approach begins with the conversion of the parent alkene (e.g., 1-eicosene) into a halohydrin, which is a molecule containing adjacent halogen and hydroxyl groups.

Halohydrin Formation: The alkene is treated with a halogen (e.g., bromine or chlorine) in the presence of water. This reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water to yield the halohydrin. For a terminal alkene like 1-eicosene, this results in the formation of 1-halo-eicosan-2-ol.

Ring Closure: The resulting halohydrin is subsequently treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, forming an alkoxide ion. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon atom bearing the halogen and displacing it to form the stable three-membered oxirane ring.

This method is widely applicable and provides a reliable route to this compound from its corresponding alkene.

Table 2: Synthesis of 1,2-Epoxyeicosane (B20395) via Halohydrin Intermediate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Halohydrin Formation | 1-Eicosene | N-Bromosuccinimide (NBS), H₂O | 1-Bromo-2-eicosanol |

An alternative pathway focuses on synthesizing long-chain alkyl glycidyl ethers, which are structurally analogous to alkyl oxiranes. A primary method for this is the Williamson ether synthesis, adapted for creating the glycidyl ether linkage. This involves reacting a long-chain alcohol with an epoxide-containing electrophile, most commonly epichlorohydrin. In this reaction, a strong base is used to deprotonate the long-chain alcohol (e.g., 1-eicosanol) to form a highly nucleophilic alkoxide. This alkoxide then attacks one of the carbon atoms of the epichlorohydrin's oxirane ring, leading to ring-opening. A subsequent intramolecular ring-closing step, with the displacement of the chloride, re-forms the epoxide ring, resulting in the desired long-chain alkyl glycidyl ether.

A related strategy involves the use of allyl bromide. In this two-step synthesis:

A long-chain alcohol (e.g., 1-eicosanol) is first converted to its corresponding allyl ether by reaction with allyl bromide in the presence of a base.

The terminal double bond of the resulting allyl ether is then epoxidized. This epoxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which selectively converts the alkene to an epoxide without affecting the rest of the molecule.

Table 3: Synthesis of Long-Chain Glycidyl Ethers

| Method | Substrates | Key Reagents | Product |

|---|---|---|---|

| Williamson Ether Synthesis | 1-Eicosanol, Epichlorohydrin | Sodium Hydride (NaH) or NaOH | Eicosyl Glycidyl Ether |

Reactivity and Derivatization of Icosyloxirane and Alkane Epoxides

Epoxide Ring-Opening Reactions: Nuance in Mechanistic Pathways

The ring-opening of epoxides can proceed via distinct mechanisms depending on the reaction conditions, primarily whether they are acidic or basic. These conditions influence the regioselectivity and stereochemistry of the resulting products.

Nucleophilic Ring-Opening under Acidic and Basic Conditions

Under Basic Conditions: When epoxides like icosyloxirane are treated with nucleophiles under basic conditions, the reaction typically follows an SN2 mechanism masterorganicchemistry.comlibretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgkhanacademy.orgd-nb.infoyoutube.comyoutube.com. In this pathway, a strong nucleophile, such as a hydroxide (B78521) ion (HO⁻) or an alkoxide ion (RO⁻), directly attacks one of the epoxide carbons. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon of the epoxide ring masterorganicchemistry.comlibretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgkhanacademy.orgd-nb.infoyoutube.comyoutube.comchemistrysteps.com. The epoxide oxygen, acting as a poor leaving group, is displaced, and the ring opens. The driving force for this reaction is the relief of the significant ring strain inherent in the three-membered epoxide cycle masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgtestbook.combyjus.com.

Under Acidic Conditions: In the presence of acid, the epoxide oxygen is first protonated, which significantly enhances its leaving group ability libretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orglibretexts.orgtestbook.combyjus.commasterorganicchemistry.com. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms, often described as a hybrid. The protonated epoxide can undergo partial bond cleavage, leading to a positively charged intermediate that is more stabilized at the more substituted carbon libretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgtestbook.combyjus.commasterorganicchemistry.comresearchgate.net. Consequently, the nucleophile preferentially attacks this more substituted carbon libretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgtestbook.combyjus.commasterorganicchemistry.comresearchgate.net. This regioselectivity is driven by electronic factors, favoring the carbon that can better accommodate the developing positive charge.

Regioselectivity and Stereochemical Control in Ring-Opening Reactions

The regioselectivity of epoxide ring-opening is a critical aspect, determining the structure of the product.

Regioselectivity:

Basic Conditions (SN2-like): Nucleophilic attack occurs predominantly at the less substituted carbon atom of the epoxide. This is primarily governed by steric factors, where the nucleophile accesses the less hindered site more readily masterorganicchemistry.comlibretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgkhanacademy.orgd-nb.infoyoutube.comyoutube.comchemistrysteps.com.

Acidic Conditions (SN1-like): Nucleophilic attack favors the more substituted carbon atom. This preference is due to the electronic stabilization of the developing partial positive charge on the more substituted carbon, which is a hallmark of SN1-type reactions libretexts.orglibretexts.orgaakash.ac.inlibretexts.orglibretexts.orgtestbook.combyjus.commasterorganicchemistry.comresearchgate.net.

Stereochemistry: Epoxide ring-opening reactions, regardless of whether they proceed under acidic or basic conditions, typically result in the formation of trans products. This stereochemical outcome arises from the backside attack of the nucleophile on the epoxide ring, leading to an inversion of configuration at the attacked carbon center libretexts.orgaakash.ac.inlibretexts.orgkhanacademy.orglibretexts.orgtestbook.combyjus.com. If the epoxide is asymmetric and possesses a chiral center at the site of attack, its stereochemistry will be inverted masterorganicchemistry.comchemistrysteps.com. In cases where the epoxide is symmetrical, the reaction can lead to a mixture of enantiomers libretexts.orglibretexts.orgtestbook.com.

Aminolysis, Alcoholysis, and Phenolysis of Epoxides

The ring-opening of epoxides with various nucleophiles leads to the formation of functionalized alcohols.

Alcoholysis: The reaction of epoxides with alcohols (alcoholysis) yields β-alkoxy alcohols libretexts.orgaakash.ac.inlibretexts.orgtestbook.combyjus.commasterorganicchemistry.com. The regioselectivity follows the general principles: attack at the less substituted carbon under basic conditions (SN2) and at the more substituted carbon under acidic conditions (SN1-like) libretexts.orgaakash.ac.inlibretexts.orgtestbook.combyjus.commasterorganicchemistry.com.

Aminolysis: The reaction of epoxides with amines (aminolysis) produces β-amino alcohols rsc.orgmdpi.comtandfonline.commit.eduorganic-chemistry.org. This reaction typically proceeds via an SN2-like mechanism, with nucleophilic attack occurring at the less substituted carbon, especially under basic conditions or with appropriate catalysts khanacademy.orgrsc.orgmdpi.comtandfonline.commit.eduorganic-chemistry.org. Catalysts, such as Lewis acids or specific organic molecules, can be employed to enhance reaction rates, yields, and regioselectivity rsc.orgmdpi.comtandfonline.comorganic-chemistry.org.

Phenolysis: While specific details on phenolysis are less prominent in the provided literature, phenols, acting as nucleophiles, would be expected to undergo similar ring-opening reactions with epoxides. The mechanism would likely follow the established patterns of alcoholysis, with regioselectivity dictated by the reaction conditions (acidic vs. basic).

Polymerization Chemistry of Long-Chain Epoxide Monomers

Long-chain epoxides, including those with icosyl (C20) substituents, are valuable monomers for creating polymers with tailored properties, particularly amphiphilic polyethers.

Anionic Ring-Opening Polymerization (AROP) of this compound Analogs

Anionic Ring-Opening Polymerization (AROP) is a well-established chain-growth polymerization technique that is highly effective for cyclic monomers, including epoxides wikipedia.orgpsu.eduyoutube.com. Long-chain epoxides, such as those with icosyl groups, are characterized by their significant hydrophobicity d-nb.infonih.govresearchgate.netresearchgate.net. These monomers readily undergo AROP, typically initiated by nucleophilic species like alkoxides or metal hydroxides wikipedia.orgpsu.eduyoutube.com.

The mechanism involves the nucleophilic attack of the initiator or propagating anion on the epoxide monomer, opening the ring and generating a new nucleophilic species that continues the chain growth psu.eduyoutube.com. For unsymmetrical long-chain epoxides, the nucleophilic attack generally favors the less substituted carbon, analogous to the basic conditions described earlier psu.edu. Techniques such as monomer-activated anionic ring-opening polymerization (MAROP) have been developed to achieve better control over the polymerization process d-nb.infonih.govresearchgate.net. AROP offers precise control over polymer molecular weight, polydispersity, and architecture, making it suitable for synthesizing well-defined polymers d-nb.infonih.govresearchgate.netrsc.org.

Synthesis of Amphiphilic Polyethers via Homo- and Copolymerization

The combination of the hydrophobic character of long-chain epoxides and the hydrophilic nature of monomers like ethylene (B1197577) oxide (EO) allows for the synthesis of amphiphilic polyethers d-nb.infonih.govresearchgate.netrsc.orgontosight.ai. These polymers possess both water-loving and water-repelling segments, enabling them to self-assemble in aqueous solutions and exhibit unique interfacial properties.

Amphiphilic polyethers can be synthesized through:

Homopolymerization: While homopolymers of long-chain epoxides will be predominantly hydrophobic, they can still exhibit interesting material properties related to their long alkyl chains.

Copolymerization: By copolymerizing long-chain epoxides with hydrophilic monomers like ethylene oxide (EO) or propylene (B89431) oxide (PO), amphiphilic block or statistical copolymers can be produced d-nb.infonih.govresearchgate.netrsc.org. For instance, block copolymers of EO and long-chain epoxides can create structures analogous to commercially important poloxamers, but with enhanced hydrophobicity due to the long alkyl chains d-nb.infonih.gov.

These amphiphilic polyethers find diverse applications as co-surfactants in microemulsion systems, for viscosity enhancement of aqueous solutions, in the formation of supramolecular hydrogels, and in various biomedical applications due to their tunable solubility and self-assembly behaviors d-nb.infonih.govresearchgate.netontosight.ai. The ability to precisely control the hydrophilic-lipophilic balance (HLB) through monomer selection and polymerization strategy makes long-chain epoxides valuable building blocks for advanced materials.

Summary of Epoxide Ring-Opening Regioselectivity and Stereochemistry

| Condition | Nucleophile Type | Dominant Mechanism | Attack Site (Unsymmetrical Epoxide) | Stereochemical Outcome | Product Type (General) |

| Basic | Strong | SN2 | Less substituted carbon | Trans | β-substituted alcohol |

| Acidic | Weak | SN1-like | More substituted carbon | Trans | β-substituted alcohol |

Examples of Epoxide Monomers in Polymerization

| Monomer Class | Example Monomers | Hydrophobicity | Polymerization Type | Resulting Polymer Type |

| Long-Chain Epoxides | This compound, 1,2-epoxyicosane | High | AROP | Apolar aliphatic polyethers, Amphiphilic polyethers |

| Shorter-Chain Epoxides | Ethylene Oxide (EO), Propylene Oxide (PO) | Low/Moderate | AROP | Hydrophilic polyethers, Amphiphilic polyethers |

| Alkyl Glycidyl (B131873) Ethers | Dodecyl glycidyl ether, Tetradecyl glycidyl ether | High | AROP | Hydrophobic polyethers, Amphiphilic polyethers |

| Other Epoxides | 1,2-Butylene Oxide (BO), 1,2-Hexene Oxide (HO) | Moderate | AROP | Polyethers, Amphiphilic polyethers |

Controlled Polymerization Techniques for Macromolecular Engineering

Controlled polymerization techniques are essential for synthesizing polymers with precise molecular weights, low dispersities, and defined architectures, a field known as macromolecular engineering. For long-chain epoxides like this compound, various controlled polymerization methods can be employed to create well-defined polyethers.

Anionic Ring-Opening Polymerization (AROP): This technique, often initiated by alkoxides or similar nucleophiles, can yield well-defined polyethers with narrow molecular weight distributions d-nb.infoacs.orgwikipedia.orgacs.orgrsc.orgsemanticscholar.orgcsic.esnih.gov. The living character of AROP allows for control over chain growth and the introduction of specific end groups. However, chain-transfer reactions can limit the accessible molecular weight in some substituted epoxides d-nb.info. Advanced AROP strategies, such as using phosphazene bases or specific organoaluminum initiators, can enhance propagation rates and control, even for functionalized epoxides acs.orgcsic.es.

Coordination Polymerization: While less explored for long-chain epoxides compared to smaller ones, coordination polymerization, often employing catalysts like double metal cyanides (DMC) or specific organometallic complexes, also offers a route to polyethers with controlled molecular weights d-nb.infoillinois.edu. These methods can be crucial for achieving high molecular weights, potentially exceeding those obtained via conventional AROP due to fewer chain-transfer reactions d-nb.info.

Other Controlled Radical Polymerizations: While less common for direct epoxide polymerization, some research explores radical ring-opening polymerization (Radical ROP) initiated by metal catalysts, which can lead to controlled polymer architectures acs.orgpsu.eduresearchgate.netacs.orgnih.gov. For instance, titanium complexes have been used to mediate controlled radical polymerization initiated by the ring opening of epoxides acs.orgpsu.edu.

The controlled polymerization of hydrophobic long-chain epoxides like this compound is particularly valuable for synthesizing amphiphilic polyethers. By combining these hydrophobic monomers with hydrophilic ones, such as polyethylene (B3416737) glycol (PEG), polymers with tunable hydrophilic-lipophilic balances can be created, making them suitable for applications like co-surfactants in microemulsion systems d-nb.inforesearchgate.net.

Advanced Chemical Transformations and Functionalization

This compound can undergo a variety of advanced chemical transformations to yield specialized chemical building blocks and novel materials.

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant area for developing sustainable polymers, yielding aliphatic polycarbonates researchgate.netcolab.wsrsc.orggoogle.comchinesechemsoc.org. This process typically involves a catalytic chain-growth mechanism where CO₂ inserts into the epoxide ring.

Catalytic Systems: A wide array of catalysts, including metal complexes (e.g., cobalt-salen complexes, zinc-based catalysts, aluminum-based catalysts) and organometallic compounds, are employed to facilitate this copolymerization colab.wsgoogle.comnih.govchinesechemsoc.org. These catalysts activate the epoxide and CO₂, promoting their alternating insertion into the growing polymer chain.

Polymer Properties: The resulting aliphatic polycarbonates are generally amorphous and can exhibit properties like excellent transparency and good barrier properties researchgate.netgoogle.com. The physical properties, such as the glass-transition temperature (Tg), are significantly influenced by the length of the epoxide's side chain. Polycarbonates derived from long-chain epoxides, like those with an icosyl group, tend to have lower Tg values due to increased free volume and reduced interchain dipolar interactions researchgate.net.

Sustainability: This method offers an environmentally friendly route to polymers, utilizing CO₂ as a feedstock and potentially leading to biodegradable materials rsc.orgchinesechemsoc.org.

The oxiranyl moiety (the epoxide ring) of this compound can participate in radical reactions. While less common than ionic ring-opening reactions, radical processes can lead to unique transformations and polymer structures.

Radical Ring-Opening Polymerization (Radical ROP): Certain metal catalysts can mediate the radical ring-opening of epoxides, initiating polymerization. For example, Cp₂TiCl has been shown to catalyze the radical ring opening of epoxides, leading to controlled radical polymerizations acs.orgpsu.eduresearchgate.netacs.org. This approach can provide access to complex macromolecular architectures and allows for the synthesis of polymers with functional groups incorporated into the main chain, which are not easily accessible through conventional vinyl polymerization acs.orgacs.org.

Radical Addition: The epoxide ring can also be involved in radical addition reactions, although specific literature for this compound in this context is limited. Generally, radical addition to epoxides can lead to ring opening and the formation of functionalized products, potentially incorporating the long alkyl chain into new structures acs.org.

This compound can be transformed into various specialized chemical building blocks through nucleophilic ring-opening reactions. These reactions exploit the electrophilic nature of the epoxide carbons.

Formation of Diols: Hydrolysis of the epoxide ring, typically catalyzed by acids or bases, yields vicinal diols. For this compound, this would result in 1,2-icosanediol wikipedia.orgmt.commasterorganicchemistry.combritannica.comlongdom.orgmasterorganicchemistry.com. Acid-catalyzed hydrolysis often leads to attack at the more substituted carbon (if applicable) and can proceed via SN1-like mechanisms, while base-catalyzed reactions typically follow an SN2 mechanism, with attack at the less substituted carbon masterorganicchemistry.commasterorganicchemistry.com.

Formation of Amino Alcohols: Reaction with amines (aminolysis) opens the epoxide ring to form β-amino alcohols. For example, reacting this compound with ammonia (B1221849) or primary/secondary amines would yield icosane-1,2-diol derivatives with an amino group at the C2 position mt.comscirp.orgmasterorganicchemistry.com.

Formation of β-Hydroxy Ethers/Thiols: Reaction with alcohols or thiols, respectively, under acidic or basic conditions, leads to the formation of β-hydroxy ethers or β-hydroxysulfides mt.comlongdom.orgmasterorganicchemistry.com.

Other Nucleophilic Additions: A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and hydrides, can open the epoxide ring, leading to diverse functionalized long-chain molecules mt.commasterorganicchemistry.com. For instance, reaction with a Grignard reagent followed by workup would yield a secondary alcohol with the alkyl chain of the Grignard reagent attached to the C2 of the icosane backbone.

These derivatization reactions are fundamental in organic synthesis, allowing for the introduction of hydroxyl, amino, ether, or thiol functionalities onto the long aliphatic chain, creating valuable intermediates for pharmaceuticals, surfactants, and specialty chemicals.

Advanced Analytical Methods for Characterization of Icosyloxirane and Epoxide Systems

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Long-Chain Epoxide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of epoxides, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the protons on the carbon atoms of the oxirane ring are particularly diagnostic. Due to the ring strain and the electronegativity of the oxygen atom, these protons experience a unique electronic environment. oregonstate.edu They typically produce signals in a distinct region of the spectrum, generally between 2.5 and 3.5 ppm. libretexts.orglibretexts.org More specifically, studies on epoxides derived from lipid oxidation show signals between 2.90 and 3.24 ppm. nih.govresearchgate.net The protons on the long alkyl chain of a compound like Icosyloxirane would appear at their usual upfield chemical shifts, with the terminal methyl group resonating around 0.9 ppm and the bulk of the methylene (B1212753) (-CH₂-) groups appearing as a broad signal around 1.2-1.4 ppm. The methylene groups immediately adjacent to the epoxide ring would be shifted slightly downfield to approximately 1.50 ppm. marinelipids.ca

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms within the epoxide ring are deshielded compared to simple alkanes but are shifted upfield relative to carbons in an open-chain ether due to ring strain. oregonstate.edu These epoxide carbons typically resonate in the 40-60 ppm range. libretexts.org Some sources specify a more precise range of 45-55 ppm for epoxide carbons. oregonstate.eduoregonstate.edu This distinct chemical shift allows for the clear identification of the oxirane moiety within the long aliphatic chain of this compound. Carbons in open-chain ethers, by comparison, normally appear in the 50-80 ppm region. libretexts.orgoregonstate.edu The use of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to overcome signal overlap in complex spectra, allowing for more accurate peak assignment and quantification. wur.nl

Table 1: Typical NMR Chemical Shifts for Long-Chain Epoxides

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Epoxide Ring Protons (-CHOCH-) | 2.5 - 3.5 | libretexts.orglibretexts.org |

| ¹H | Methylene Protons Adjacent to Epoxide (-CH₂-CHOCH-) | ~1.50 | marinelipids.ca |

| ¹³C | Epoxide Ring Carbons (-CHOCH-) | 40 - 60 | libretexts.org |

| ¹³C | Alkyl Chain Carbons (-CH₂-) | ~20 - 40 | General Chemical Knowledge |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the epoxide functional group. The technique probes the vibrational modes of molecules, and the strained three-membered oxirane ring gives rise to several characteristic absorption bands.

The most distinctive peaks for epoxides are associated with the asymmetric and symmetric stretching of the C-O-C bonds and the "breathing" of the ring. spectroscopyonline.com These vibrations produce a series of three peaks in the fingerprint region of the spectrum, typically found at 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com The latter two bands are often particularly intense. spectroscopyonline.com Some sources note that epoxides generally show two strong peaks at 750-880 cm⁻¹ and 810-950 cm⁻¹. chemistrytalk.org The C-O single-bond stretching in epoxides, like ethers, also contributes to absorptions in the 1300-1000 cm⁻¹ range. oregonstate.eduoregonstate.edu While other functional groups can have absorptions in this region, the combination of these specific bands, along with the absence of strong absorptions for hydroxyl (-OH, 3200-3700 cm⁻¹) or carbonyl (C=O, 1650-1800 cm⁻¹) groups, provides strong evidence for the presence of an epoxide ring. oregonstate.eduoregonstate.edu For this compound, the spectrum would also be dominated by strong C-H stretching absorptions from the long alkyl chain around 2850-2960 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Epoxides

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric Ring Stretch | 950 - 810 | Strong | spectroscopyonline.com |

| Symmetric Ring Stretch ("Breathing") | 880 - 750 | Strong | spectroscopyonline.com |

| C-O Stretch | 1280 - 1230 | Medium-Strong | spectroscopyonline.com |

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecular ion of an epoxide may be observed, but it is often weak or absent due to the instability of the radical cation. oregonstate.edu

The fragmentation of long-chain epoxides is often directed by the oxirane ring. A common fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the ring), which leads to the formation of stable oxonium ions. oregonstate.edu The analysis of these fragment ions allows for the localization of the epoxide group along the alkyl chain. Tandem mass spectrometry (MS/MS) provides even more detailed structural information. nih.gov By selecting the molecular ion (or a protonated/adducted molecule) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced that can pinpoint the location of the double bond in the parent olefin from which the epoxide was formed. nih.gov This is particularly useful for distinguishing between positional isomers of this compound.

Chromatographic Separations and Quantitation

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing accurate quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many epoxides. thermofisher.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. mdpi.com In the context of this compound, GC-MS can be used to assess the purity of a synthesized sample, identify byproducts from an epoxidation reaction, and quantify the main component against an internal standard. diva-portal.org

The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for identification, which can be compared against spectral libraries like NIST. thermofisher.commdpi.com For certain long-chain epoxides, derivatization may be necessary to increase volatility or improve chromatographic peak shape. For instance, epoxy fatty acids can be converted to their methyl esters and then to methoxy-hydroxy derivatives for GC-MS analysis, which yields characteristic ion fragments for each positional isomer. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For epoxides that have low volatility, are thermally labile, or are present in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. nih.govresearchgate.net This technique is highly sensitive and selective, making it ideal for analyzing trace levels of epoxides in biological or environmental samples. caymanchem.com

Reversed-phase liquid chromatography can effectively separate epoxides based on their polarity. nih.gov The separated components are then introduced into a tandem mass spectrometer. Using modes like multiple-reaction monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition for the target analyte. caymanchem.com This provides exceptional specificity and allows for accurate quantification even in the presence of co-eluting interferences. caymanchem.com LC-MS/MS methods have been developed to analyze various epoxy fatty acids and their metabolites, demonstrating the technique's utility in handling complex mixtures of lipid-derived epoxides. nih.govnih.gov The use of authentic standards is crucial for developing robust LC-MS/MS methods to ensure accurate identification and quantitation of isomers. caymanchem.com

Table 3: Comparison of Chromatographic Methods for Epoxide Analysis

| Technique | Principle | Primary Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Purity assessment, byproduct identification, analysis of volatile reaction mixtures. | High resolution, excellent for isomer separation, extensive spectral libraries available. | Requires analyte to be volatile and thermally stable; derivatization may be needed. |

| LC-MS/MS | Separation based on polarity and partitioning between mobile and stationary phases, followed by tandem mass analysis. | Analysis of complex mixtures, quantification in biological matrices, analysis of non-volatile epoxides. | High sensitivity and specificity (MRM), suitable for thermally labile compounds, handles complex matrices well. | Chromatographic resolution of isomers can be challenging; matrix effects can impact quantification. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for the characterization of polymers derived from this compound. resolvemass.cachromatographytoday.com This liquid chromatography method separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca The fundamental principle involves passing a polymer solution through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. resolvemass.ca This size-based separation is crucial for determining the molecular weight distribution (MWD) of poly(this compound), a key parameter that dictates the material's physical and mechanical properties. chromatographytoday.comamazonaws.com

Key parameters obtained from GPC analysis for poly(this compound) systems include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca Mn represents the average molecular weight of the polymer chains, while Mw is weighted towards the heavier molecules. The PDI is a measure of the breadth of the molecular weight distribution; a PDI value close to 1.0 indicates a very narrow distribution, suggesting a well-controlled polymerization process. For industrial applications, monitoring the MWD is critical for quality control, ensuring batch-to-batch consistency and predictable performance of the final cured product. amazonaws.com

Research findings on the polymerization of this compound often utilize GPC to optimize reaction conditions. For instance, studies might compare different initiator systems or reaction temperatures, using GPC to analyze the resulting polymer's molecular weight and PDI. A narrow PDI is often desirable as it leads to more uniform material properties.

| Batch ID | Initiator System | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PIO-001 | Cationic | 18,500 | 22,200 | 1.20 |

| PIO-002 | Anionic | 21,300 | 24,500 | 1.15 |

| PIO-003 | Cationic (High Temp) | 15,200 | 19,800 | 1.30 |

| PIO-004 | Anionic (Optimized) | 22,500 | 25,200 | 1.12 |

Real-time Monitoring and Kinetic Studies of Epoxide Reactions

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface and Curing Dynamics

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed molecular information about the outermost layers of a material (top 1-2 nm). carleton.edu This makes it exceptionally well-suited for studying the surface dynamics during the curing of this compound-based epoxide systems. nih.gov The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. carleton.edu These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu

| Curing Time (minutes) | Normalized Intensity of Monomer Fragment (m/z 310.3) | Normalized Intensity of Cross-linked Dimer Fragment (m/z 652.6) |

|---|---|---|

| 0 | 0.95 | 0.02 |

| 30 | 0.62 | 0.25 |

| 60 | 0.28 | 0.51 |

| 120 | 0.09 | 0.78 |

| 240 | 0.03 | 0.89 |

Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique for investigating the reaction kinetics of epoxide curing. researchgate.nettainstruments.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, while subjecting them to a controlled temperature program. tainstruments.com The curing of this compound is an exothermic process, releasing heat as the epoxide rings open and form cross-links. This release of heat is directly proportional to the rate of reaction. mpg.de

DSC can be operated in two primary modes to study curing kinetics: dynamic (non-isothermal) scans and isothermal scans. In dynamic scans, the sample is heated at a constant rate, and the resulting exotherm provides information on the onset, peak, and end temperatures of the cure, as well as the total heat of reaction (ΔH). mdpi.com By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the ASTM E-698 approach. tainstruments.comresearchgate.net

In isothermal mode, the sample is held at a constant temperature, and the heat flow is monitored over time. researchgate.net The shape of the resulting curve can indicate the reaction model (e.g., n-th order or autocatalytic) and allows for the determination of the rate constant (k) at that specific temperature. tainstruments.com This kinetic data is crucial for predicting the curing behavior of this compound systems under various processing conditions, optimizing cure cycles to achieve desired properties, and ensuring the material reaches a sufficient degree of cure. mdpi.comyoutube.com

| Curing System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (Z) (s⁻¹) |

|---|---|---|---|---|

| This compound + Amine A | Dynamic (ASTM E-698) | 58.2 | N/A | N/A |

| This compound + Amine A | Isothermal (Borchardt/Daniels) | 60.5 | 1.85 | 1.2 x 10⁶ |

| This compound + Anhydride B | Dynamic (ASTM E-698) | 75.4 | N/A | N/A |

| This compound + Anhydride B | Isothermal (Borchardt/Daniels) | 77.1 | 1.62 | 3.5 x 10⁷ |

Development of Targeted Analytical Approaches for Trace Epoxides

The detection and quantification of trace levels of residual, unreacted epoxides like this compound are critical for assessing the completion of curing reactions and for evaluating the safety of materials in sensitive applications. While bulk properties may appear acceptable, trace amounts of reactive monomers can migrate from the polymer matrix over time. Therefore, the development of highly sensitive and specific analytical methods is essential.

Targeted analytical approaches, particularly those based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. mdpi.com This strategy combines the separation power of liquid chromatography with the high selectivity and sensitivity of a tandem mass spectrometer. For trace this compound analysis, a reverse-phase LC method could be developed to separate the nonpolar epoxide from the more polar components of a sample extract.

The separated analyte then enters the mass spectrometer, where it is ionized. In tandem MS, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the complex sample matrix and allowing for reliable quantification at very low levels (parts-per-billion or lower). mdpi.com The development of such a method involves optimizing extraction protocols from the polymer matrix, selecting appropriate LC conditions, and fine-tuning MS parameters to achieve the required sensitivity and accuracy.

| Parameter | Value |

|---|---|

| Matrix | Polymer Extract (Acetonitrile) |

| LC Column | C18 Reverse-Phase |

| MS/MS Transition (Precursor → Product) | m/z 311.3 → 155.2 [M+H]⁺ |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity (R²) | 0.998 |

| Recovery from Matrix | 92% |

Computational Chemistry and Theoretical Investigations of Alkyloxirane Reactivity

Quantum Chemical Calculations for Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the potential energy surfaces of chemical reactions. These methods allow for the determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is paramount for predicting reaction feasibility, rates, and mechanisms.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between computational cost and accuracy. wm.edu It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like alkyloxiranes.

DFT calculations have been extensively applied to investigate the ring-opening reactions of oxiranes. For instance, a study on the ring-opening of tetraethyl 2-aryl-1,2-epoxygembisphosphonates employed DFT to determine the reaction mechanism. uj.ac.za The calculations, using the BP86 functional with the 6-31+G(d,p) and aug-cc-pVTZ basis sets, identified two transition states associated with the opening at the C1 and C2 positions of the oxirane ring. uj.ac.za The study found that ring opening at the C2 position was the more favorable pathway, both in the gas phase and in solution. uj.ac.za

Another application of DFT is in the study of epoxidation reactions. Computational studies on the epoxidation of cis- and trans-alkenes by dimethyldioxirane (B1199080) have utilized DFT to model the reaction and have successfully reproduced experimental reactivity differences. wm.edu These calculations support a concerted mechanism involving a 'spiro' transition state. wm.edu The calculated activation energies for the epoxidation of various cis/trans alkene pairs, as shown in the table below, are consistent with the experimentally observed greater reactivity of cis-alkenes. wm.edu

Table 1: Calculated Electronic Activation Energies (Ea) for the Epoxidation of Alkenes by Dimethyldioxirane

| Alkene Pair | cis-Alkene Ea (kcal/mol) | trans-Alkene Ea (kcal/mol) |

|---|---|---|

| 2-butene | 15.6 | 17.2 |

| 2-pentene | 15.5 | 17.0 |

| 2-hexene | 15.4 | 16.9 |

| 3-hexene | 15.3 | 16.8 |

| 4-methyl-2-pentene | 15.2 | 16.7 |

Data sourced from computational studies on alkene epoxidation. wm.edu

DFT has also been used to investigate the mechanism of inhibition of enzymes like HIV-1 protease by epoxide inhibitors. rsc.org In one study, DFT methods (B3LYP, MPW1K, and M05-2X) predicted that the inhibition proceeds via a general acid-catalyzed nucleophilic substitution (SN2) mechanism with a reaction barrier of approximately 15–21 kcal/mol. rsc.org

For higher accuracy in energetic and mechanistic predictions, high-level ab initio methods are often employed. These methods, while more computationally demanding than DFT, can provide benchmark-quality data. The Complete Basis Set (CBS) methods, such as CBS-QB3, and the correlation consistent Composite Approach (ccCA-PS3) are prominent examples. researchgate.netunizar.esnih.govarxiv.org

The CBS-QB3 method has been used to systematically study the unimolecular decomposition of cyclic alkyl radicals, providing accurate energy barriers and high-pressure-limit rate constants. nih.govarxiv.org This method involves a series of calculations to extrapolate to the complete basis set limit, yielding highly accurate energies. researchgate.net

The ccCA-PS3 composite method has been instrumental in complementing experimental studies on the reaction mechanisms of alkyloxiranes, particularly in the context of combustion chemistry. researchgate.net For example, in the study of ethyloxirane oxidation, ccCA-PS3 was used to calculate stationary point energies on the potential energy surfaces of the four ethyloxiranyl radical isomers. researchgate.net This allowed for the determination of barrier heights for 24 different reaction pathways. researchgate.net Similarly, for the oxidation of cis- and trans-2,3-dimethyloxirane, the enthalpies of stationary points on the corresponding radical + O2 surfaces were computed using the ccCA-PS3 level of theory, providing data for 28 barrier heights. researchgate.net

These high-level methods are crucial for obtaining reliable thermochemical data and for elucidating complex reaction networks where multiple competing pathways exist, as is often the case for alkyloxiranes and their radical derivatives. unizar.es

Reaction Mechanism Modeling for Alkyloxiranes

Building on the energetic data from quantum chemical calculations, detailed reaction mechanisms for alkyloxiranes can be modeled. This allows for a comprehensive understanding of the factors that control reactivity, selectivity, and product distribution.

Computational modeling has been key to understanding the mechanisms of alkene epoxidation, the primary route to synthesizing alkyloxiranes. Theoretical studies have investigated various catalytic systems for this transformation. For instance, DFT calculations have been used to explore the mechanism of alkene epoxidation catalyzed by gallium(III) complexes. researchgate.net These studies suggest that the peracetic acid oxidant is most effectively activated when it binds to the metal center in a κ² fashion. researchgate.net

The epoxidation of long-chain alkenes, which would lead to compounds like icosyloxirane, has been studied using both enzymatic and chemical catalysts. researchgate.net While experimental in nature, these studies provide a basis for future computational modeling to understand the selectivity and efficiency of these systems for long alkyl chains. Computational studies on the epoxidation of various alkenes have shown that factors such as the nature of the oxidant and the catalyst's coordination environment play a crucial role in the reaction mechanism. acs.org For example, in Ti-containing polyoxometalate catalysts, the reaction with H₂O₂ proceeds through a two-step mechanism, with the oxygen transfer from a Ti-hydroperoxo intermediate to the alkene being the rate-determining step. acs.org

The ring-opening of alkyloxiranes is a synthetically important reaction that can proceed through different pathways, leading to a variety of products. Computational analysis has been instrumental in dissecting these pathways and understanding the factors that govern regioselectivity and stereoselectivity.

Theoretical studies on the acid-catalyzed hydrolysis of propylene (B89431) oxide have compared the SN1 and SN2-like mechanisms. unicamp.br Using the MP2/6-311++G** level of theory, it was shown that a borderline SN2 mechanism is favored in the gas phase, while the pure SN2 mechanism is more favorable in solution due to solvation effects. unicamp.br The calculated energy barrier for the SN1 mechanism in the gas phase was found to be in excellent agreement with experimental values. unicamp.br

DFT calculations have also been used to investigate the stereoelectronic effects in the ring-opening of sulfonyl-substituted thiiranes and oxiranes. smu.edu These studies have shown that the activation barriers are significantly influenced by the conformation of the molecule, with the lowest energy pathways corresponding to specific orientations of the breaking bonds. smu.edu Computational studies on the aminative ring-opening of cyclopropenes with an iron-aminyl radical have provided insights into the stereocontrol of the reaction, suggesting that both substrate-directed radical addition and stereospecific ring-opening of the resulting radical contribute to the observed high stereoselectivity. nih.gov Such computational approaches could be applied to understand and predict the stereochemical outcome of the ring-opening of chiral alkyloxiranes like those derived from natural products.

Alkyloxiranyl radicals are important intermediates in various chemical processes, including combustion and atmospheric chemistry. Theoretical studies have been crucial in elucidating their complex unimolecular reaction pathways, which often involve ring-opening and isomerization.

In the context of combustion, the oxidation of alkyloxiranes leads to the formation of alkyloxiranyl radicals. researchgate.net Computational studies have shown that these radicals can undergo ring-opening to form more stable resonance-stabilized ketohydroperoxide-type radicals. researchgate.net The competition between ring-opening and reaction with O₂ is a key factor in determining the subsequent chemistry and is an active area of theoretical investigation. researchgate.net

Theoretical studies on the unimolecular decomposition of cyclic alkyl radicals, including those with structures analogous to alkyloxiranyl radicals, have been performed using the CBS-QB3 method. nih.govarxiv.org These studies have systematically calculated the energy barriers and rate constants for various decomposition pathways, such as C-C and C-H bond breaking. nih.gov For ring-opening reactions, the activation energy is influenced by whether the resulting double bond is formed within the ring or on a side chain. nih.gov

Furthermore, theoretical investigations into the unimolecular reactions of linear alkoxyl radicals have provided structure-activity relationships that can predict the activation energies for decomposition and isomerization pathways. psu.edursc.orgpsu.edu These principles can be extended to understand the reactivity of the open-chain radicals that may be formed from the ring-opening of alkyloxiranyl radicals.

Insights into Low-Temperature Oxidation Processes and Combustion Chemistry

Low-temperature oxidation is a critical process in the autoignition of fuels. For long-chain hydrocarbons and their derivatives, this process involves a complex network of reactions. While general mechanisms of low-temperature oxidation have been studied for various organic molecules, specific research detailing the role and reaction pathways of this compound within combustion chemistry is not available in the searched scientific databases. researchgate.netnrel.govnih.govmdpi.com The study of such processes for a large molecule like this compound would require significant computational resources to model the numerous reaction intermediates and pathways. youtube.com

Combustion reactions of hydrocarbons typically produce carbon dioxide and water. youtube.comyoutube.comyoutube.com The presence of the epoxide ring in this compound would introduce alternative reaction pathways, potentially leading to the formation of various oxygenated intermediates before complete combustion. However, without specific studies, the exact nature and branching ratios of these pathways for this compound remain speculative.

Stereochemical and Conformational Analysis of this compound and Derivatives

The stereochemistry and conformational landscape of a molecule are crucial in determining its physical properties and chemical reactivity.

Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. youtube.com this compound, with its chiral center at the epoxide ring, can exist as two enantiomers. The specific stereoisomer would influence its interaction with other chiral molecules and its behavior in stereoselective reactions. However, literature detailing the specific stereochemical properties and reactions of this compound enantiomers is not currently available.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comorgosolver.comchemistrysteps.com The long alkyl chain of this compound allows for a vast number of possible conformations. nih.gov Computational methods are essential to determine the relative energies and populations of these conformers. khanacademy.org For a molecule of this size, identifying the global minimum energy conformation and the energy barriers between different conformers would be a complex task. The PubChem database notes that conformer generation for this compound is disallowed due to its high flexibility. nih.gov A thorough conformational analysis would typically involve molecular mechanics or quantum mechanics calculations to explore the potential energy surface. Such an analysis for this compound has not been published in the available resources.

Due to the lack of specific research on this compound in the provided search results, detailed data tables and in-depth research findings as requested cannot be generated. The information presented is based on general principles of related chemical concepts.